molecular formula C19H14N4OS B2959334 4-{[(1E)-2-CYANO-2-(4-PHENYL-1,3-THIAZOL-2-YL)ETH-1-EN-1-YL]AMINO}BENZAMIDE CAS No. 477305-29-6

4-{[(1E)-2-CYANO-2-(4-PHENYL-1,3-THIAZOL-2-YL)ETH-1-EN-1-YL]AMINO}BENZAMIDE

Cat. No.: B2959334
CAS No.: 477305-29-6
M. Wt: 346.41
InChI Key: CYQPZBAIONKJNE-RVDMUPIBSA-N
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Description

The compound 4-{[(1E)-2-Cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzamide (hereafter referred to as the "target compound") is a benzamide derivative featuring a conjugated enamine linker with a cyano group and a 4-phenyl-substituted thiazole ring.

Properties

IUPAC Name

4-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c20-10-15(11-22-16-8-6-14(7-9-16)18(21)24)19-23-17(12-25-19)13-4-2-1-3-5-13/h1-9,11-12,22H,(H2,21,24)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQPZBAIONKJNE-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(1E)-2-CYANO-2-(4-PHENYL-1,3-THIAZOL-2-YL)ETH-1-EN-1-YL]AMINO}BENZAMIDE typically involves multi-step reactions starting from readily available precursorsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(1E)-2-CYANO-2-(4-PHENYL-1,3-THIAZOL-2-YL)ETH-1-EN-1-YL]AMINO}BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes and receptors, modulating biochemical pathways. For instance, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Key Structural Features

The target compound’s structure is distinguished by:

  • Benzamide core : Provides a planar aromatic system for hydrogen bonding via the amide group.
  • Ethenyl linker : Ensures rigidity and conjugation, critical for electronic properties.
  • 4-Phenyl-1,3-thiazol-2-yl group : Enhances lipophilicity and binding affinity to hydrophobic pockets.
  • Cyano substituent: Increases electrophilicity and resistance to oxidation.

Comparison Table

Compound Name & Source Key Features Molecular Weight (g/mol) Notable Substituents
Target Compound Benzamide, E-ethenyl, 4-phenylthiazole, cyano ~393.43 (estimated) Cyano, phenylthiazole
3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-... Oxadiazole, fluorophenyl, methylsulfonyl 551.63 1,3,4-Oxadiazole, fluorine, sulfonyl
N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide Benzothiazole, ethenyl, acetamide 294.37 Benzothiazole, acetamide
2-[(4-Methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide Methoxybenzyl, thiazole, acetamide 353.44 Methoxy, thiazole

Research Findings and Functional Insights

Electronic and Steric Effects

  • The target compound’s thiazole ring offers a smaller heterocyclic system compared to benzothiazole in , reducing steric hindrance while retaining π-stacking capacity.
  • Oxadiazole-containing analogs (e.g., ) exhibit higher polarity due to the oxadiazole’s electron-deficient nature, which may improve solubility but reduce membrane permeability compared to thiazoles.

Pharmacological Potential

  • 4-Phenylthiazole derivatives are frequently explored in kinase inhibitors (e.g., ), suggesting the target compound may target similar pathways.
  • Methoxy-containing analogs (e.g., ) prioritize solubility but may face metabolic challenges, whereas the cyano group in the target compound could enhance metabolic stability.

Biological Activity

The compound 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzamide is a derivative of benzamide, characterized by its thiazole and cyano substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the current literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C23H21N3O2SC_{23}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 403.5 g/mol. The structure features a benzamide core linked to a thiazole ring via a cyano group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC23H21N3O2S
Molecular Weight403.5 g/mol
CAS Number1021251-42-2

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a series of benzamide derivatives were synthesized and evaluated for their inhibitory effects on various cancer cell lines. One study highlighted that derivatives containing thiazole rings showed enhanced cytotoxicity against leukemia cells, with IC50 values in the micromolar range .

Antiviral Activity

In the context of antiviral research, benzamide derivatives have been explored for their ability to inhibit hepatitis B virus (HBV) replication. A study demonstrated that certain benzamide derivatives significantly reduced cytoplasmic HBV DNA levels by interfering with the assembly of viral capsids . The mechanism involved binding to specific protein sites essential for viral replication.

The biological activity of this compound can be attributed to its structural components:

Thiazole Ring : Known for its role in enhancing biological activity through interactions with cellular targets.

Cyano Group : This functional group may facilitate binding with key enzymes or receptors involved in cancer proliferation or viral replication.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antitumor Efficacy : A study involving a series of thiazole-containing benzamides showed promising results in inhibiting tumor growth in xenograft models.
  • Hepatitis B Treatment : Research demonstrated that specific derivatives could reduce HBV replication significantly, suggesting their potential as therapeutic agents against viral infections .
  • Kinase Inhibition : Some benzamide derivatives have been identified as RET kinase inhibitors, which are crucial in various cancers. These compounds exhibited moderate to high potency in ELISA-based assays .

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